molecular formula C12H8O4 B11888242 5-Methoxy-7H-furo(3,2-g)(1)benzopyran-7-one CAS No. 3380-68-5

5-Methoxy-7H-furo(3,2-g)(1)benzopyran-7-one

Cat. No.: B11888242
CAS No.: 3380-68-5
M. Wt: 216.19 g/mol
InChI Key: IFBJMRYEEKIECT-UHFFFAOYSA-N
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Description

5-methoxy-7h-furo[3,2-g]chromen-7-one is a furanocoumarin compound known for its unique chemical structure and properties It is a derivative of psoralen, a naturally occurring compound found in several plant species

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-7h-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 7-hydroxy-4-methoxycoumarin as a starting material. The reaction proceeds through a series of steps, including methylation and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of 5-methoxy-7h-furo[3,2-g]chromen-7-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-7h-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds .

Scientific Research Applications

5-methoxy-7h-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-7h-furo[3,2-g]chromen-7-one involves its interaction with DNA. Upon activation by ultraviolet A irradiation, the compound forms covalent bonds with the DNA, leading to cross-linking. This inhibits DNA synthesis and function, which can be beneficial in treating conditions like psoriasis and vitiligo .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-7h-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form DNA cross-links upon activation makes it particularly valuable in photochemotherapy .

Properties

CAS No.

3380-68-5

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

5-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C12H8O4/c1-14-10-6-12(13)16-11-5-9-7(2-3-15-9)4-8(10)11/h2-6H,1H3

InChI Key

IFBJMRYEEKIECT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC2=C1C=C3C=COC3=C2

Origin of Product

United States

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